molecular formula C12H11F4NO2 B1501346 Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate

Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate

Katalognummer: B1501346
Molekulargewicht: 277.21 g/mol
InChI-Schlüssel: XDFYKSQGDDRUFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate is a chemical compound with the molecular formula C12H11F4NO2 and a molecular weight of 277.215 g/mol . This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate typically involves the reaction of 4-fluoroaniline with methyl 5,5,5-trifluoro-4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C12H11F4NO2

Molekulargewicht

277.21 g/mol

IUPAC-Name

methyl 5,5,5-trifluoro-4-(4-fluorophenyl)iminopentanoate

InChI

InChI=1S/C12H11F4NO2/c1-19-11(18)7-6-10(12(14,15)16)17-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3

InChI-Schlüssel

XDFYKSQGDDRUFM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC(=NC1=CC=C(C=C1)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.